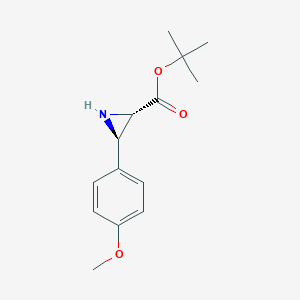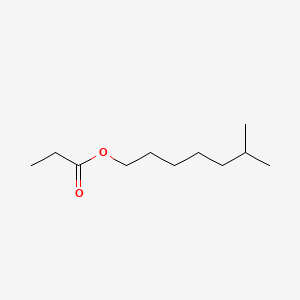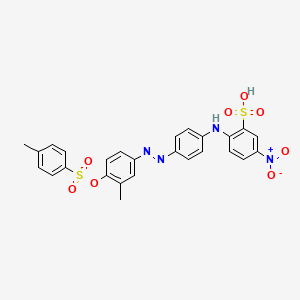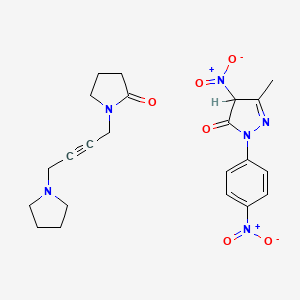
Tert-butyl (2S,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2S,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate: is a chemical compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive. This particular compound features a tert-butyl ester group, a methoxyphenyl group, and a chiral aziridine ring, making it an interesting subject for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (2S,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate precursor, such as an epoxide or a halide, with a nitrogen source like ammonia or an amine under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the aziridine intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the aziridine ring, converting it into an amine.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles attack the strained ring, leading to ring-opening and formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Ring-opened derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Probes: Due to its reactive aziridine ring, the compound can be used as a biological probe to study enzyme mechanisms and protein interactions.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Tert-butyl (2S,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate involves its reactive aziridine ring. The strained ring can undergo nucleophilic attack, leading to ring-opening and formation of covalent bonds with biological targets. This reactivity makes it useful in enzyme inhibition, where it can form covalent bonds with active site residues, thereby inhibiting enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Tert-butyl (2S,3R)-3-phenylaziridine-2-carboxylate: Lacks the methoxy group, making it less reactive in certain reactions.
Tert-butyl (2S,3R)-3-(4-hydroxyphenyl)aziridine-2-carboxylate: Contains a hydroxy group instead of a methoxy group, leading to different reactivity and biological activity.
Uniqueness:
- The presence of the methoxy group in Tert-butyl (2S,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate enhances its reactivity and makes it more suitable for specific applications, such as in the synthesis of complex molecules and drug development.
Propriétés
Formule moléculaire |
C14H19NO3 |
|---|---|
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
tert-butyl (2S,3S)-3-(4-methoxyphenyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)12-11(15-12)9-5-7-10(17-4)8-6-9/h5-8,11-12,15H,1-4H3/t11-,12-/m0/s1 |
Clé InChI |
XNTGFDXDTMAHJN-RYUDHWBXSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@@H]1[C@@H](N1)C2=CC=C(C=C2)OC |
SMILES canonique |
CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2'-{Propane-2,2-diylbis[(2,6-dichloro-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B12800327.png)


![6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B12800375.png)
